(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (CAS 1201-93-0) is a highly versatile, stable tertiary enaminone that functions as a pre-activated, masked 1,3-dicarbonyl building block. Featuring a highly polarized push-pull alkene system, it is widely procured as a premium precursor for the regioselective synthesis of nitrogen- and oxygen-containing heterocycles, including pyrazoles, pyrimidines, quinolones, and isocoumarins. Unlike crude enolates or volatile aliphatic precursors, this compound is a stable solid (melting point 77–83 °C) that allows for precise stoichiometric handling. Its primary commercial value lies in its dual capability: the dimethylamino group serves both as a superior directing group for transition-metal-catalyzed C–H functionalization and as an excellent leaving group during cyclocondensation, ensuring high-purity product profiles in pharmaceutical and agrochemical manufacturing workflows [1].
While buyers might consider standard 1,3-dicarbonyls (such as 1-phenyl-1,3-butanedione) or simple chalcones as cheaper alternatives for heterocycle synthesis, these generic substitutes frequently fail in advanced applications due to poor regiocontrol and lower intrinsic reactivity. In condensation reactions with asymmetric hydrazines or amidines, standard 1,3-dicarbonyls typically yield problematic mixtures of regioisomers, necessitating costly and time-consuming chromatographic separations. Furthermore, in modern step-economic workflows like Rh(III)- or Co(III)-catalyzed C–H annulations, unfunctionalized ketones and simple enones lack the necessary coordinating ability to direct the metal catalyst, resulting in complete reaction failure. Procuring the exact tertiary enaminone ensures strict regioselectivity via a stepwise addition-elimination mechanism and provides the essential electronic coordination required for complex, high-yield catalytic transformations [1].
In the skeleton-divergent synthesis of isocoumarins and naphthalenes via Rh(III) catalysis, the presence of the dimethylamino-enone moiety is strictly required to direct the C–H coupling. Head-to-head control experiments demonstrate that while (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one achieves an 86% yield of the target annulated product, substituting it with unfunctionalized analogs like acetophenone, 1-phenylprop-2-en-1-one, or (E)-1,3-diphenylprop-2-en-1-one results in a 0% yield (no reaction). The dimethylamino group effectively coordinates the metal center, enabling orthogonal reactivity that generic ketones cannot replicate [1].
| Evidence Dimension | Product yield in Rh(III)-catalyzed coupling with diazodicarbonyls |
| Target Compound Data | 86% yield |
| Comparator Or Baseline | (E)-1,3-diphenylprop-2-en-1-one or acetophenone (0% yield) |
| Quantified Difference | 86% absolute yield increase (reaction enabler) |
| Conditions | [RhCp*Cl2]2 catalyst, AgSbF6, DCE, 60–70 °C |
Procurement of this specific enaminone is mandatory for enabling directed C–H functionalization workflows, as cheaper unfunctionalized alternatives will completely fail to react.
When synthesizing pyrazoles or pyrimidines using asymmetric binucleophiles (e.g., substituted hydrazines), the use of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one as a masked 1,3-dicarbonyl provides near-absolute regiocontrol. The reaction proceeds via initial substitution of the highly labile dimethylamino group followed by cyclization, typically yielding >95% of a single regioisomer. In contrast, standard 1,3-dicarbonyls undergo competing direct attacks at both carbonyl carbons, frequently resulting in 60:40 to 80:20 regioisomer mixtures that complicate downstream purification [1].
| Evidence Dimension | Regioisomer ratio in cyclocondensation |
| Target Compound Data | >95% single regioisomer |
| Comparator Or Baseline | Standard 1,3-dicarbonyls e.g., 1-phenyl-1,3-butanedione (60:40 to 80:20 mixtures) |
| Quantified Difference | >15-35% improvement in regiopurity |
| Conditions | Condensation with asymmetric hydrazines or amidines under mild heating |
High regioselectivity eliminates the need for expensive, low-yielding chromatographic separations during the scale-up of pharmaceutical intermediates.
The tertiary nature of the dimethylamino group in CAS 1201-93-0 offers significant process advantages over primary or secondary enaminones. During cyclization steps, the dimethylamino group is expelled as dimethylamine—a highly volatile gas (boiling point 7 °C) that is easily purged from the reaction mixture. This drives the reaction equilibrium forward and prevents the accumulation of nucleophilic byproducts in the reactor. Primary enaminones release ammonia, which can remain in solution and participate in unwanted competitive side reactions, reducing overall batch purity [1].
| Evidence Dimension | Byproduct volatility and reaction equilibrium driving force |
| Target Compound Data | Expels volatile dimethylamine (bp 7 °C) |
| Comparator Or Baseline | Primary enaminones (expel ammonia, highly soluble in protic solvents) |
| Quantified Difference | Cleaner reaction profiles with reduced nucleophilic byproduct retention |
| Conditions | Thermal cyclocondensation in standard organic solvents |
The easy removal of the dimethylamine byproduct simplifies workup procedures and improves batch-to-batch reproducibility in industrial manufacturing.
Due to its proven ability to coordinate transition metals (Rh, Co) and direct ortho-C-H activation, this compound is the optimal starting material for synthesizing quinolones, isocoumarins, and naphthalenes. It is specifically chosen when step-economic, halogen-free synthesis routes are required in medicinal chemistry [1].
In the development of pyrazole-based APIs (active pharmaceutical ingredients), this enaminone is prioritized over standard 1,3-dicarbonyls to ensure the exclusive formation of a single regioisomer. This is critical for scaling up kinase inhibitors or anti-inflammatory compounds where structural isomer impurities are strictly regulated [2].
The highly polarized push-pull alkene system makes it an ideal substrate for[4+1] annulations with difluorocarbene. It is procured for the synthesis of 2,2-difluoro-2,3-dihydrofuranamine derivatives, which are highly valued in agrochemical research for their enhanced metabolic stability and ribose-like structural features [3].
Irritant